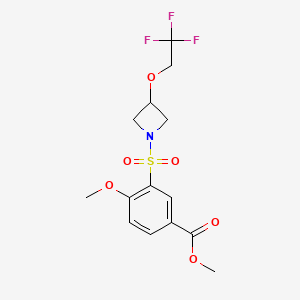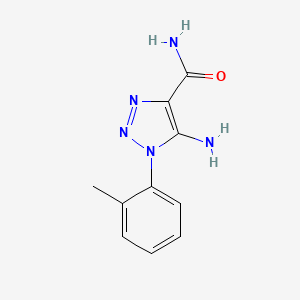![molecular formula C17H12F3N3O2 B2919136 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-73-5](/img/structure/B2919136.png)
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular formula of this compound is C17H12F3N3O3 . It has an average mass of 363.291 Da and a monoisotopic mass of 363.083069 Da .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have been synthesized and tested for their efficacy against various viruses, including influenza and Coxsackie B4 virus . The trifluoromethyl group present in the compound may enhance its binding affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Applications
The trifluoromethylphenyl group within the compound’s structure suggests that it could play a role in the regulation of central inflammation. This could be particularly relevant in controlling brain inflammation processes, which are crucial in the treatment of neurodegenerative diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The presence of the pyrido[1,2-a]pyrimidine moiety in the compound could interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. This makes it a candidate for further research in cancer therapeutics .
Antimicrobial Efficacy
The structural complexity of the compound suggests potential antimicrobial activity. Indole derivatives are known to possess antimicrobial properties, and the addition of the trifluoromethyl group could enhance this activity, making it a valuable scaffold for developing new antimicrobial agents .
Neuropharmacological Applications
Given the compound’s potential role in inflammation regulation, it may also have applications in neuropharmacology. It could be involved in the modulation of neurotransmitter systems or neuroprotective pathways, offering therapeutic possibilities for neurological disorders .
Corticotropin-Releasing Hormone Antagonism
The compound could be synthesized into derivatives that act as antagonists of corticotropin-releasing hormone. This application is significant in the context of stress-related disorders, where modulating this hormone can have therapeutic benefits .
Migraine Treatment
Compounds with the trifluoromethyl group have been utilized in the treatment of acute migraine. The chemical structure of our compound indicates that it could be developed into a medicament for migraine relief, possibly without the visual disturbances commonly associated with this condition .
Chemical Synthesis and Drug Development
The compound’s molecular framework makes it a versatile intermediate in chemical synthesis. It can be used to create a variety of pharmacologically active derivatives, expanding the repertoire of drugs available for various therapeutic applications .
Propiedades
IUPAC Name |
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-12-5-3-11(4-6-12)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIPTYHBOCGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

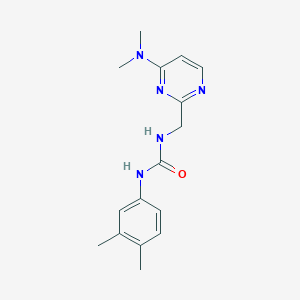
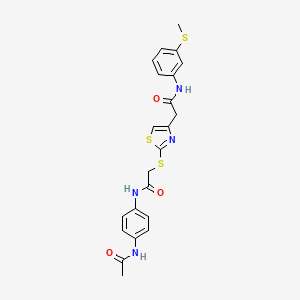
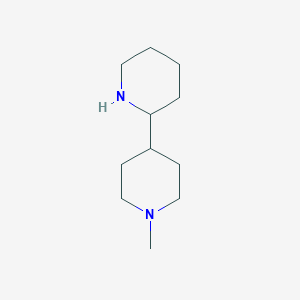

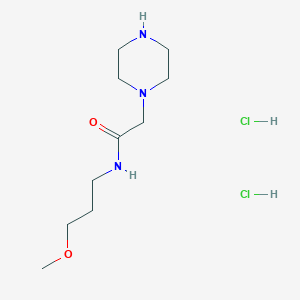
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

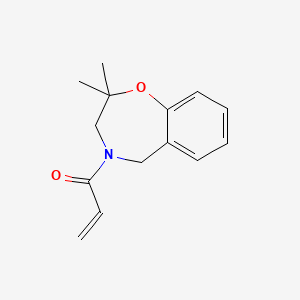
![N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2919066.png)
![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)
![Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2919069.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2919070.png)
